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Executive Summary
Landipirdine (also known as SYN120), a dual antagonist of the serotonin 5-HT6 and 5-HT2A

receptors, was under development for the treatment of cognitive impairment and dementia-

related psychosis. The clinical development program for Landipirdine was discontinued in

February 2020. This followed the failure of a key Phase IIa clinical trial in patients with

Parkinson's disease dementia (PDD) to meet its primary endpoint for cognition. Furthermore,

the trial revealed a concerning safety signal, with a worsening of motor symptoms observed in

the treatment group. This technical guide provides a comprehensive analysis of the available

data and the scientific rationale underpinning the decision to halt the clinical development of

Landipirdine.

Introduction
Landipirdine was developed by Biotie Therapies, which was later acquired by Acorda

Therapeutics. The compound's mechanism of action, targeting both the 5-HT6 and 5-HT2A

receptors, was hypothesized to offer a dual benefit of improving cognitive function and

mitigating neuropsychiatric symptoms, such as psychosis, in dementia. The 5-HT6 receptor is

primarily expressed in brain regions associated with learning and memory, and its antagonism

is thought to enhance cholinergic and glutamatergic neurotransmission. The 5-HT2A receptor is

implicated in the pathophysiology of psychosis, and its blockade is a mechanism of action for
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several atypical antipsychotic medications. Despite a promising preclinical rationale, the clinical

trial results did not translate into the expected therapeutic benefits.

Discontinued Clinical Trials
The clinical development program for Landipirdine included at least two key trials that were

ultimately discontinued:

Phase IIa Study in Parkinson's Disease Dementia (SYNAPSE): This was a multicenter,

randomized, double-blind, placebo-controlled proof-of-concept trial (NCT02258152).

Phase I Study in Cognition Disorders: Publicly available records indicate the discontinuation

of a Phase I trial for cognition disorders in the USA; however, specific details and a clinical

trial identifier for this study are not readily available in the public domain.

The primary focus of this guide is the analysis of the publicly available data from the Phase IIa

SYNAPSE study, which was pivotal in the decision to discontinue the development of

Landipirdine.

Rationale for Discontinuation
The discontinuation of the Landipirdine clinical trials was primarily driven by the following

factors:

Lack of Efficacy on Primary Cognitive Endpoint: The Phase IIa SYNAPSE study failed to

demonstrate a statistically significant improvement in the primary measure of cognition.

Worsening of Motor Symptoms: A significant safety concern emerged from the SYNAPSE

trial, with patients in the Landipirdine group experiencing a worsening of motor function as

measured by the Unified Parkinson's Disease Rating Scale (UPDRS).

Phase IIa SYNAPSE Study (NCT02258152) Results
The SYNAPSE study was a 16-week trial that randomized 82 patients with PDD, who were

already receiving a stable dose of a cholinesterase inhibitor, to receive either Landipirdine
(100 mg/day) or a placebo.

Efficacy Outcomes:
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The primary efficacy endpoint was the change from baseline in the Cognitive Drug Research

(CDR) computerized assessment system Continuity of Attention score. The trial did not show a

significant difference between the Landipirdine and placebo groups on this measure.[1]

Similarly, there was no significant improvement in the key secondary endpoint of Quality of

Episodic Memory.[1]

A nominal, unadjusted improvement was observed in the Landipirdine group for cognitive

activities of daily living, as measured by the Brief Penn Parkinson's Daily Activity

Questionnaire-15 (PDAQ-15), and in apathy/indifference scores on the Neuropsychiatric

Inventory (NPI).[1] However, these findings were not sufficient to outweigh the negative primary

outcome and the safety concerns.

Safety and Tolerability:

While Landipirdine was reported to be adequately tolerated, with similar rates of adverse

events (AEs) and treatment discontinuation between the drug and placebo groups, a critical

safety issue was the worsening of motor symptoms in the Landipirdine group.[1] Nausea and

vomiting were also more frequently reported in the treatment arm.[1]

Quantitative Data from the SYNAPSE Study

Detailed quantitative data from the SYNAPSE study, including mean changes from baseline,

standard deviations, and p-values for the primary and secondary endpoints, are not fully

available in the public domain. The following tables summarize the available information.

Table 1: Key Efficacy Outcomes of the Phase IIa SYNAPSE Study (NCT02258152)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b8593900?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37532622/
https://pubmed.ncbi.nlm.nih.gov/37532622/
https://www.benchchem.com/product/b8593900?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37532622/
https://www.benchchem.com/product/b8593900?utm_src=pdf-body
https://www.benchchem.com/product/b8593900?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37532622/
https://pubmed.ncbi.nlm.nih.gov/37532622/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8593900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outcome Measure Landipirdine (n=38) Placebo (n=44) Result

Primary Endpoint:

Change from Baseline

in CDR Continuity of

Attention

No significant

difference from

placebo

No significant

difference from

Landipirdine

Not Met

Key Secondary

Endpoint: Change

from Baseline in CDR

Quality of Episodic

Memory

No significant

difference from

placebo

No significant

difference from

Landipirdine

Not Met

Other Efficacy

Measures:

Change from Baseline

in PDAQ-15

(Cognitive Activities of

Daily Living)

Nominal Improvement -
Unadjusted p =

0.029[1]

Change from Baseline

in NPI-

Apathy/Indifference

Score

Nominal Improvement -
Unadjusted p =

0.028[1]

Table 2: Key Safety and Tolerability Findings of the Phase IIa SYNAPSE Study (NCT02258152)

Adverse Event Landipirdine (n=38) Placebo (n=44)

Any Adverse Event 74%[1] 77%[1]

Treatment Discontinuation due

to AEs
16%[1] 16%[1]

Nausea and Vomiting More frequent than placebo[1] -

Worsening of Motor Symptoms

(UPDRS)
Worsening observed[1] -
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Experimental Protocols
Phase IIa SYNAPSE Study (NCT02258152)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,

16-week proof-of-concept trial.[1]

Participants: 82 patients with Parkinson's disease dementia (PDD) who were on a stable

dose of a cholinesterase inhibitor.

Intervention: Oral Landipirdine (100 mg/day) or placebo.[1]

Primary Outcome Measure: Change from baseline in the Cognitive Drug Research (CDR)

computerized assessment system Continuity of Attention score.[1]

Key Secondary Outcome Measure: Change from baseline in the CDR Quality of Episodic

Memory score.[1]

Other Outcome Measures:

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-

CGIC)

Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15)

Scales for Outcomes in Parkinson's Disease-Sleep Scale (SCOPA-Sleep)

Neuropsychiatric Inventory (NPI)

Unified Parkinson's Disease Rating Scale (UPDRS) for motor function assessment.[1]

Signaling Pathways
The following diagrams illustrate the proposed signaling pathways of the 5-HT6 and 5-HT2A

receptors, the molecular targets of Landipirdine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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